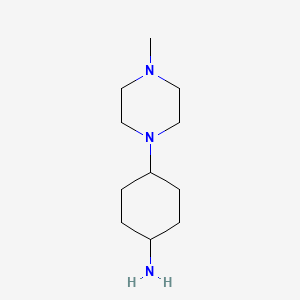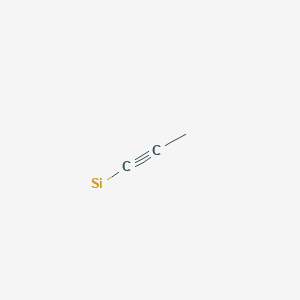
Silane, 1-propynyl-
Overview
Description
Silane, 1-propynyl- is a chemical compound with the molecular formula C4H6Si. It is also known as 3-Propynylsilane and is a colorless liquid with a pungent odor. This compound is used in various scientific research applications due to its unique properties.
Mechanism of Action
The mechanism of action of silane, 1-propynyl- is not fully understood. However, it is believed to act as a nucleophile in organic reactions. It can also undergo hydrosilylation reactions, where it reacts with alkenes to form silicon-carbon bonds. These reactions are useful in the synthesis of organosilicon compounds.
Biochemical and Physiological Effects
There is limited information available on the biochemical and physiological effects of silane, 1-propynyl-. However, it is known to be toxic and can cause skin and eye irritation. It is also harmful if ingested or inhaled. Therefore, proper safety measures should be taken when handling this compound.
Advantages and Limitations for Lab Experiments
Silane, 1-propynyl- has several advantages for lab experiments. It is a versatile reagent that can be used in the synthesis of various organosilicon compounds. It is also easy to handle and store. However, it has some limitations. It is toxic and can be hazardous to handle. It also requires specialized equipment and techniques for its synthesis and handling.
Future Directions
There are several future directions for the research on silane, 1-propynyl-. One direction is to investigate its potential use in the synthesis of new pharmaceuticals and agrochemicals. Another direction is to explore its applications in materials science and nanotechnology. Further research is also needed to understand its mechanism of action and its biochemical and physiological effects.
Conclusion
In conclusion, silane, 1-propynyl- is a versatile reagent that has various scientific research applications. It is commonly used in the synthesis of organosilicon compounds and has potential applications in materials science, nanotechnology, and biotechnology. While it has several advantages for lab experiments, it also has limitations and requires proper safety measures. Further research is needed to explore its potential applications and understand its mechanism of action and effects.
Scientific Research Applications
Silane, 1-propynyl- has various scientific research applications. It is commonly used in the synthesis of organosilicon compounds, which have applications in the fields of materials science, nanotechnology, and biotechnology. Organosilicon compounds are used as adhesives, coatings, and in the manufacture of semiconductors. Silane, 1-propynyl- is also used as a reagent in the synthesis of pharmaceuticals and agrochemicals.
properties
InChI |
InChI=1S/C3H3Si/c1-2-3-4/h1H3 | |
|---|---|---|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WLPXMKSDKMYLJS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC#C[Si] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H3Si | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90779955 | |
| Record name | (Prop-1-yn-1-yl)silane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90779955 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
67.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1117-93-7 | |
| Record name | (Prop-1-yn-1-yl)silane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90779955 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



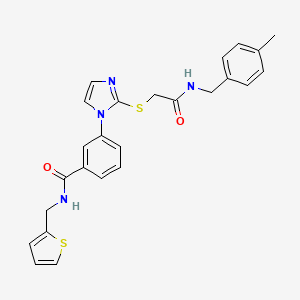
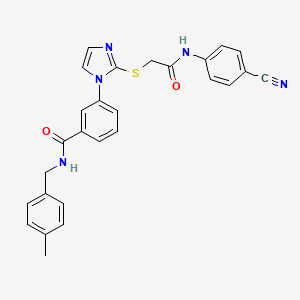
![5-[1-(Cyclopropylcarbonyl)pyrrolidin-2-yl]-3-(4-methoxyphenyl)-1,2,4-oxadiazole](/img/structure/B3213340.png)
![3-[3-[4-(3,5-Dipyridin-3-ylphenyl)phenyl]-5-pyridin-3-ylphenyl]pyridine](/img/structure/B3213353.png)
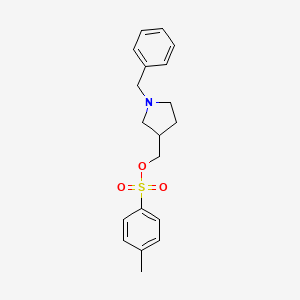

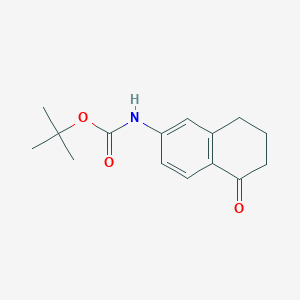
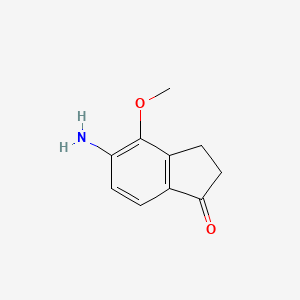
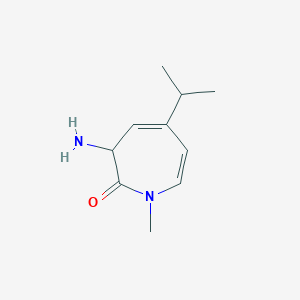
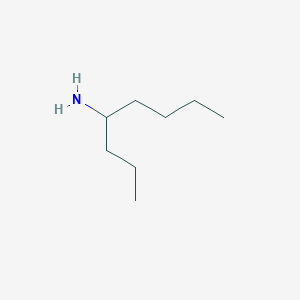
![2-(4-Bromophenyl)-7-tert-butyl-5,6,7,8-tetrahydroimidazo[2,1-b][1,3]benzothiazole](/img/structure/B3213400.png)
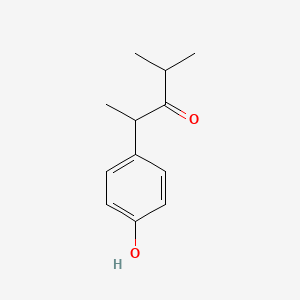
![N-[(4,6-dimethyl-2-oxo-1,2-dihydropyridin-3-yl)methyl]-2,4-bis(propan-2-yl)benzamide](/img/structure/B3213424.png)
